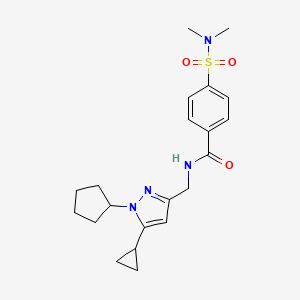

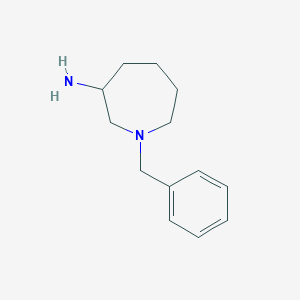

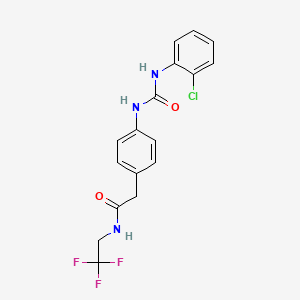

![molecular formula C21H19N5O2 B2509917 N-allyl-2-amino-1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 881473-95-6](/img/structure/B2509917.png)

N-allyl-2-amino-1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-allyl-2-amino-1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide” is a complex organic compound. It contains an allyl group, an amino group, a methoxyphenyl group, and a quinoxaline group, among others .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring . The quinoxaline ring, a type of heterocyclic aromatic compound, would likely contribute significantly to the compound’s properties .

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its various functional groups. For instance, the allyl group could participate in reactions typical of alkenes, while the amino group could engage in reactions typical of amines .

Scientific Research Applications

Quinoxaline Derivatives as Corrosion Inhibitors

Quinoxaline and its derivatives, including those with methoxy and amino substituents, have been extensively studied for their anticorrosive properties. These compounds are known to form stable chelating complexes with metallic surfaces, providing a protective layer against corrosion. The effectiveness of these derivatives is attributed to their high electron density and the presence of polar substituents, which facilitate adsorption and complex formation with the surface atoms of metals. This application is crucial for extending the lifespan of metal structures in various industries (Verma, Quraishi, & Ebenso, 2020).

Quinoxaline in Medicinal Chemistry

Quinoxaline derivatives are prominent in medicinal chemistry due to their broad spectrum of biological activities. They serve as key scaffolds in pharmaceuticals, dyes, and antibiotics, showcasing properties such as antimicrobial and antitumoral activities. The structural diversity of quinoxaline compounds allows for the synthesis of numerous derivatives with enhanced biological activities, demonstrating their versatility and potential in drug development (Pareek & Kishor, 2015).

Bioactive Quinoxaline Sulfonamides

The combination of quinoxaline with sulfonamide groups has yielded derivatives with significant pharmacological activities, including antibacterial, antifungal, and anticancer actions. These hybrids leverage the pharmacophoric features of both quinoxaline and sulfonamides, highlighting the potential of such compounds in developing new therapeutic agents against a wide range of diseases (Irfan et al., 2021).

Future Directions

properties

IUPAC Name |

2-amino-1-(2-methoxyphenyl)-N-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O2/c1-3-12-23-21(27)17-18-20(25-14-9-5-4-8-13(14)24-18)26(19(17)22)15-10-6-7-11-16(15)28-2/h3-11H,1,12,22H2,2H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPVABCNUPZIKKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC=C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

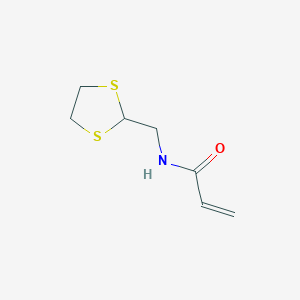

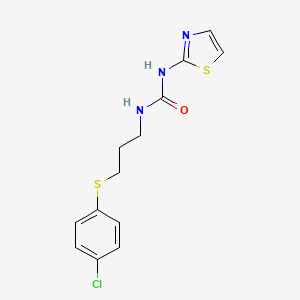

![2-[[5-Butan-2-ylsulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2509835.png)

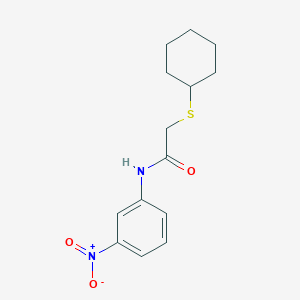

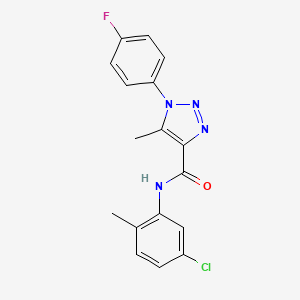

![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B2509837.png)

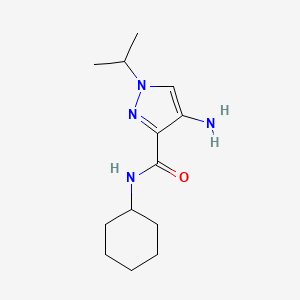

![1-[1-(5-Methyl-1,2,4-oxadiazol-3-yl)cycloheptyl]-3-[3-(2-oxoazetidin-1-yl)phenyl]urea](/img/structure/B2509851.png)